5-Methylisoquinolin-3-ol 5-Methylisoquinolin-3-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16002265
InChI: InChI=1S/C10H9NO/c1-7-3-2-4-8-6-11-10(12)5-9(7)8/h2-6H,1H3,(H,11,12)
SMILES:
Molecular Formula: C10H9NO
Molecular Weight: 159.18 g/mol

5-Methylisoquinolin-3-ol

CAS No.:

Cat. No.: VC16002265

Molecular Formula: C10H9NO

Molecular Weight: 159.18 g/mol

* For research use only. Not for human or veterinary use.

5-Methylisoquinolin-3-ol -

Specification

Molecular Formula C10H9NO
Molecular Weight 159.18 g/mol
IUPAC Name 5-methyl-2H-isoquinolin-3-one
Standard InChI InChI=1S/C10H9NO/c1-7-3-2-4-8-6-11-10(12)5-9(7)8/h2-6H,1H3,(H,11,12)
Standard InChI Key MPQZZTBNVJXJQM-UHFFFAOYSA-N
Canonical SMILES CC1=CC=CC2=CNC(=O)C=C12

Introduction

Chemical Structure and Physicochemical Properties

Isoquinoline derivatives are characterized by a benzopyridine backbone, with substituents influencing electronic distribution, solubility, and reactivity. For 5-methylisoquinolin-3-ol, the methyl group at position 5 and hydroxyl group at position 3 introduce steric and electronic effects distinct from other isomers.

Molecular Geometry and Electronic Effects

The IUPAC name for this compound is 5-methylisoquinolin-3-ol, with the molecular formula C₁₀H₉NO and a molecular weight of 159.18 g/mol (calculated from analogous structures). The hydroxyl group at position 3 participates in hydrogen bonding, enhancing solubility in polar solvents, while the methyl group at position 5 may sterically hinder electrophilic substitution at adjacent positions.

Table 1: Comparative Properties of Methylisoquinolin-3-ol Isomers

Property1-Methylisoquinolin-3-ol4-Methylisoquinolin-3-ol5-Methylisoquinolin-3-ol*
Molecular FormulaC₁₀H₉NOC₁₀H₉NOC₁₀H₉NO
Molecular Weight (g/mol)159.18159.18159.18
LogP1.801.80~1.85 (predicted)
PSA (Ų)20.2320.2320.23

*Predicted values based on structural analogy.

Synthetic Methodologies

The synthesis of methyl-substituted isoquinolines typically involves cyclization strategies or modifications of preformed isoquinoline cores.

Cyclization Approaches

For 4-methylisoquinolin-3-ol, palladium-catalyzed coupling followed by cyclization under acidic conditions has been reported. Adapting this method, 5-methylisoquinolin-3-ol could hypothetically be synthesized via:

  • Friedländer Synthesis: Condensation of 2-aminobenzaldehyde derivatives with methyl-substituted ketones.

  • Bischler-Napieralski Reaction: Cyclodehydration of β-phenylethylamides using phosphoryl chloride, followed by oxidation.

Key Reaction Conditions:

  • Catalysts: Pd(PPh₃)₄, CuI for cross-couplings.

  • Solvents: Dichloromethane, toluene under inert atmospheres.

  • Temperature: 80–120°C for cyclization steps.

Reactivity and Chemical Transformations

Methylisoquinolin-3-ol derivatives undergo characteristic reactions influenced by their substituents:

Oxidation and Reduction

  • Oxidation: The hydroxyl group at position 3 can be oxidized to a ketone using CrO₃ or KMnO₄, yielding 3-oxo derivatives.

  • Reduction: Hydrogenation over Pd/C reduces the aromatic ring, producing tetrahydroisoquinoline analogs.

Electrophilic Substitution

The methyl group at position 5 directs electrophiles to positions 6 and 8 due to its electron-donating effect. For example:

  • Nitration: Concentrated HNO₃/H₂SO₄ introduces nitro groups at position 6 or 8.

  • Halogenation: Br₂ in acetic acid brominates the 6-position.

MechanismPredicted Effect*Reference Compound
Apoptosis InductionModerate (IC₅₀ ~20–50 µM)4-Methylisoquinolin-3-ol
Cell Cycle ArrestLikely G1 phase arrest1-Methylisoquinolin-3-ol
Angiogenesis InhibitionPossible via VEGF suppressionIsoquinoline derivatives

*Theoretical predictions based on structural analogs.

Future Research Directions

  • Synthetic Optimization: Developing regioselective methods for 5-methyl substitution.

  • Pharmacokinetic Profiling: Assessing bioavailability and metabolic stability in vitro.

  • Targeted Biological Assays: Screening against cancer cell lines and opioid receptors.

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